

# An In-depth Technical Guide to Manganese Pentacarbonyl Bromide

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## Compound of Interest

Compound Name: *Manganese pentacarbonyl  
bromide*

Cat. No.: *B083175*

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This guide provides a comprehensive overview of **manganese pentacarbonyl bromide** ( $\text{BrMn}(\text{CO})_5$ ), a foundational organometallic compound. It details its chemical structure, properties, synthesis, and key applications, with a focus on its role as a versatile precursor in chemical synthesis and catalysis.

## Chemical Identity and Structure

**Manganese pentacarbonyl bromide** is an organomanganese compound featuring a central manganese atom in a +1 oxidation state. The complex adopts an octahedral coordination geometry, with the manganese atom bonded to five carbonyl (CO) ligands and one bromide ligand.

CAS Number: 14516-54-2[1][2][3][4][5]

The structure of this compound is crucial to its reactivity, particularly the lability of the CO ligands, which can be substituted by other donor ligands.

**Figure 1:** Octahedral structure of  $\text{BrMn}(\text{CO})_5$ .

## Physicochemical and Spectroscopic Properties

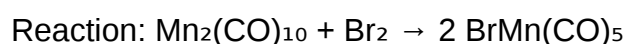
**Manganese pentacarbonyl bromide** is a bright orange, crystalline solid that is sensitive to air and light. It is generally soluble in a variety of organic solvents, which facilitates its use in homogeneous catalysis and synthesis.<sup>[4]</sup>

Table 1: Summary of Quantitative Data

Property	Value	Reference(s)
Identifiers		
CAS Number	14516-54-2	[1][2][3][4][5]
Molecular Formula	C <sub>5</sub> BrMnO <sub>5</sub>	[1][2][4]
Physical Properties		
Molecular Weight	274.89 g/mol	[1][3][4]
Appearance	Bright orange solid	[4]
Spectroscopic Data		
IR Carbonyl Stretching (νCO)	2081, 2035, 1985 cm <sup>-1</sup>	[6]
Thermochemical Data		
ΔfH°(gas)	-875.8 ± 3.3 kJ/mol	[5]

## Synthesis and Experimental Protocols

The most common and established method for the preparation of **manganese pentacarbonyl bromide** is through the direct bromination of dimanganese decacarbonyl (Mn<sub>2</sub>(CO)<sub>10</sub>).<sup>[4]</sup>



### Experimental Protocol: Synthesis from Mn<sub>2</sub>(CO)<sub>10</sub>

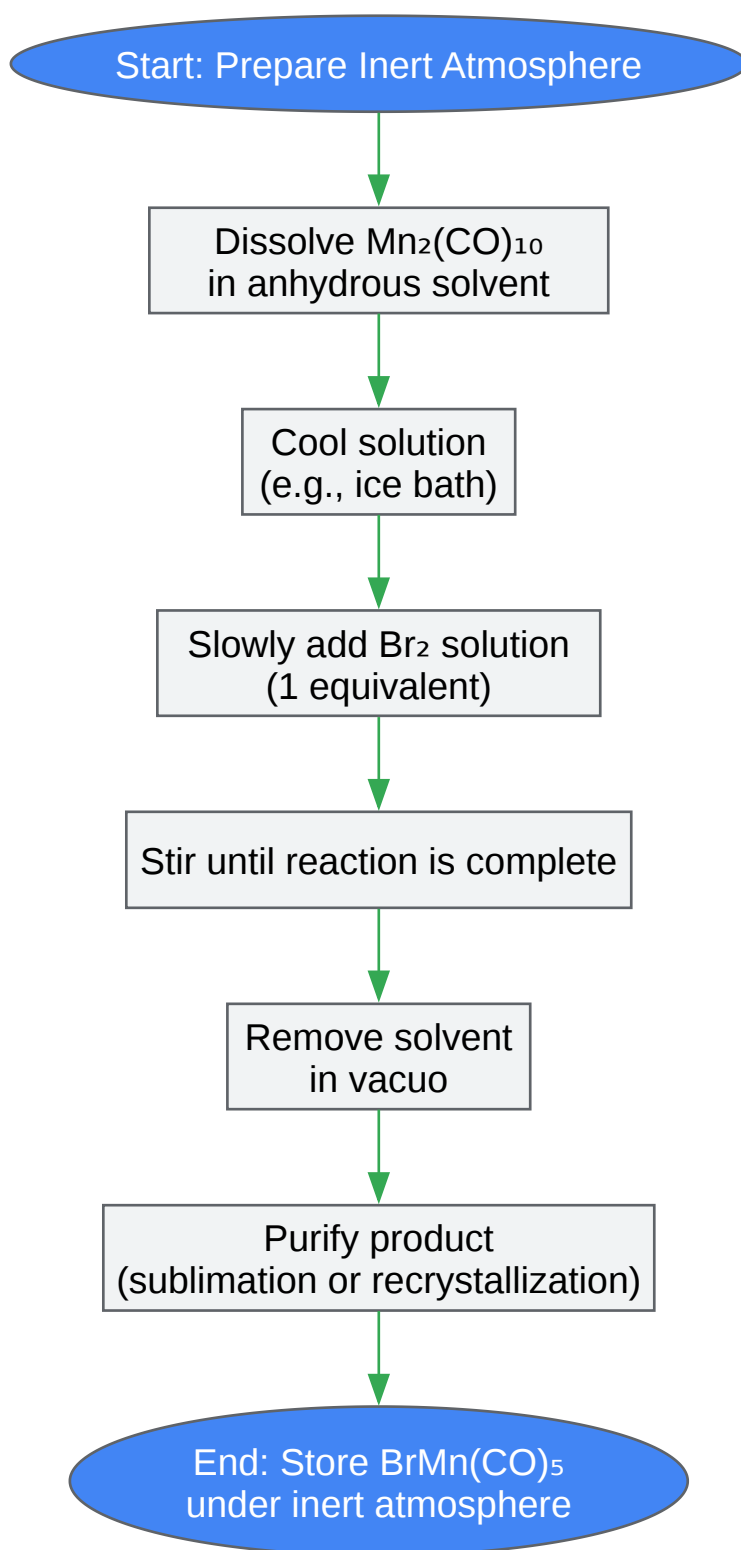
The following is a generalized laboratory-scale protocol based on the established method reported by R. B. King in Organometallic Syntheses, Volume 1.<sup>[4]</sup> All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques, as the starting material and product are air-sensitive.

#### Materials:

- Dimanganese decacarbonyl ( $\text{Mn}_2(\text{CO})_{10}$ )
- Liquid Bromine ( $\text{Br}_2$ )
- Anhydrous, degassed solvent (e.g., hexane or carbon tetrachloride)
- Schlenk flask and standard glassware

#### Procedure:

- Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve dimanganese decacarbonyl in a suitable anhydrous, degassed solvent (e.g., hexane).
- Reaction: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1 equivalent) of bromine, typically as a solution in the same solvent, to the stirred  $\text{Mn}_2(\text{CO})_{10}$  solution. The reaction is typically rapid.
- Monitoring: The progress of the reaction can be monitored by the disappearance of the starting  $\text{Mn}_2(\text{CO})_{10}$  and the formation of the orange  $\text{BrMn}(\text{CO})_5$  product.
- Isolation: Once the reaction is complete, the solvent is removed under reduced pressure (in vacuo).
- Purification: The resulting crude orange solid can be purified by sublimation under high vacuum or by recrystallization from an appropriate solvent to yield the final product.



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**Figure 2:** Experimental workflow for the synthesis of  $\text{BrMn(CO)}_5$ .

## Reactivity and Applications

**Manganese pentacarbonyl bromide** is a valuable starting material in organometallic chemistry due to the reactivity of its metal-halogen bond and the ability of its carbonyl ligands to undergo substitution.

## Ligand Substitution Reactions

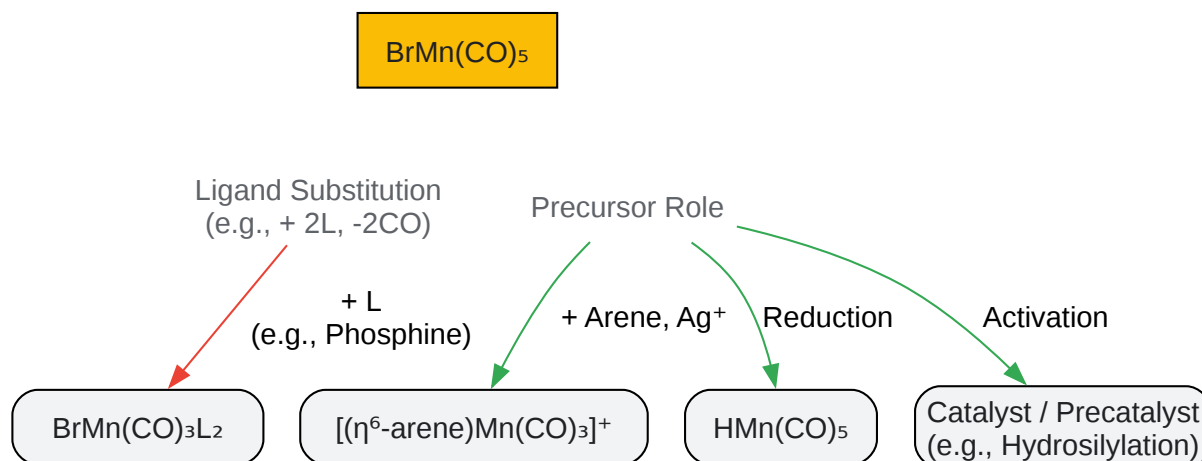
The CO ligands in  $\text{BrMn(CO)}_5$  can be replaced by a variety of other donor ligands (L), such as phosphines, amines, and isonitriles.<sup>[4][7]</sup> These reactions typically proceed via a dissociative mechanism where a CO ligand first leaves, creating a 16-electron intermediate, which is then trapped by the incoming ligand. This allows for the synthesis of a wide array of manganese complexes with tailored electronic and steric properties.

## Precursor to Other Manganese Complexes

$\text{BrMn(CO)}_5$  serves as a key precursor to other important classes of manganese compounds. For instance, it is used to synthesize cationic arene complexes of the type  $[(\eta^6\text{-arene})\text{Mn(CO)}_3]^+$ .<sup>[4]</sup> It is also a precursor for synthesizing the catalytically important manganese hydride complex,  $\text{HMn(CO)}_5$ .<sup>[3]</sup>

## Catalysis

In recent years,  $\text{BrMn(CO)}_5$  has been employed as a catalyst or precatalyst in various organic transformations. It has shown utility in hydrosilylation reactions and has been successfully used as a regeneration catalyst for NAD(P)H models in biomimetic asymmetric reductions of imines.<sup>[8]</sup>



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**Figure 3:** Core reactivity pathways of **Manganese Pentacarbonyl Bromide**.

## Safety and Handling

**Manganese pentacarbonyl bromide** is harmful if swallowed, in contact with skin, or if inhaled. [4] It is sensitive to air and moisture and should be handled and stored under an inert atmosphere (nitrogen or argon). Low-temperature storage (2-8°C) is recommended. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound, and all manipulations should be carried out in a well-ventilated fume hood.

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